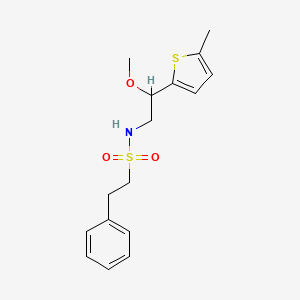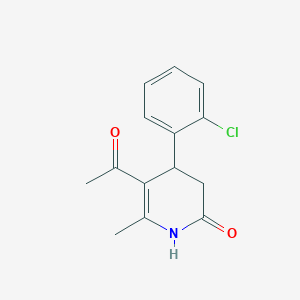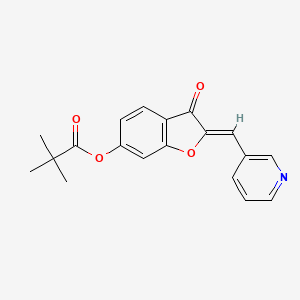![molecular formula C26H23N5O3S B2500108 N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-82-5](/img/structure/B2500108.png)
N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied due to their potential biological activities, including acting as human A3 adenosine receptor (hA3 AR) antagonists, which are of interest for their selective inhibitory effects on various physiological processes.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives typically involves the introduction of various substituents at key positions of the quinoxaline core to modulate the biological activity. For instance, the study of 1,2,4-triazolo[1,5-a]quinoxaline derivatives revealed that the introduction of a 4-oxo substituent and various (hetero)aryl moieties at position-2 can yield potent and selective hA3 AR antagonists . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives for anticancer activity involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with different carboxylic acids, indicating a versatile approach to modifying the core structure for desired biological properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The specific substituents attached to this core structure play a crucial role in determining the binding affinity and selectivity towards biological targets such as the hA3 AR. For example, the presence of a 4-methoxyphenyl group at position-2 of the triazolo[1,5-a]quinoxaline core was found to be highly potent and selective for hA3 AR .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is influenced by the functional groups present on the core structure. The introduction of urea derivatives to the quinoxaline core, as seen in the synthesis of anticancer agents, involves the use of diphenyl phosphoryl azide (DPPA) to facilitate the reaction between the quinoxaline amine and carboxylic acids . This indicates that the core structure can be functionalized through various chemical reactions to yield compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]quinoxaline derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. For example, the introduction of a carboxylate group in place of the classical (hetero)aryl moiety was found to maintain good hA3 AR binding activity while significantly increasing selectivity . Additionally, the presence of specific substituents can enhance the antiallergic properties of these compounds, as demonstrated by their ability to inhibit histamine release and passive cutaneous anaphylaxis .
Applications De Recherche Scientifique
Structural Aspects and Properties
Research into the structural aspects and properties of similar compounds has provided valuable insights into their potential applications. For example, studies on the crystal structures and fluorescence properties of related amide-containing isoquinoline derivatives have highlighted the influence of molecular structure on material properties. These studies suggest that the precise arrangement of atoms within molecules like N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide could impact their physical and chemical behaviors, making them candidates for use in materials science, particularly in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Properties
The synthesis of related compounds, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, has been explored to understand the chemical reactions and conditions necessary for creating complex molecules. These synthetic routes are crucial for the development of new drugs and materials with specific properties. The methodologies involve reactions that yield products with potential biological activities, illustrating the compound's relevance in medicinal chemistry and drug design (Fathalla, 2015).
Biological Evaluation and Molecular Modeling
Further research into 1,2,4-triazolo[1,5-a]quinoxaline derivatives, which are structurally related to N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, has shown promising biological activities. These compounds have been evaluated as potential human A3 adenosine receptor antagonists, indicating potential therapeutic applications. Molecular modeling studies have provided insights into the structure-activity relationships (SAR) necessary for high potency and selectivity, highlighting the compound's applicability in designing selective receptor antagonists (Catarzi et al., 2005).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-16-11-12-18(13-17(16)2)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)35-20-8-6-7-19(14-20)34-3/h4-14H,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWBSTQGIQZHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)


![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)




![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)